molecular formula C5H6F2N2O B6619679 [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol CAS No. 2382910-02-1

[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B6619679
CAS No.: 2382910-02-1
M. Wt: 148.11 g/mol
InChI Key: VEJAENTZNHCFMN-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1H-pyrazol-5-yl]methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of nanoscale titanium dioxide as a catalyst can enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [3-(difluoromethyl)-1H-pyrazol-5-yl]carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry

In chemistry, [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. The difluoromethyl group can enhance the metabolic stability and bioavailability of biologically active molecules, making it a valuable component in drug design .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for the development of new drugs .

Industry

In industry, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the performance and stability of these products .

Mechanism of Action

The mechanism of action of [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target, while the methanol group can facilitate its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as [3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid] and its amides. These compounds share the pyrazole ring structure but differ in the substituents attached to the ring .

Uniqueness

The uniqueness of [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol lies in its combination of the difluoromethyl and methanol groups. This combination can enhance the compound’s chemical and biological properties, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-10)8-9-4/h1,5,10H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJAENTZNHCFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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